molecular formula C16H12F3NO2 B5543340 (2E)-3-phenyl-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide

(2E)-3-phenyl-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide

Cat. No.: B5543340
M. Wt: 307.27 g/mol
InChI Key: YFCNDECIMXFCCG-IZZDOVSWSA-N
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Description

(2E)-3-phenyl-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-phenyl-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide typically involves the condensation of a phenylprop-2-enamide derivative with a trifluoromethoxy-substituted phenyl compound. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions usually require heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, resulting in the formation of saturated amides.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenyl derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated organic molecules. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology and Medicine: In medicinal chemistry, (2E)-3-phenyl-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide is explored for its potential as a pharmacophore in drug design. The trifluoromethoxy group can enhance the bioavailability and efficacy of pharmaceutical compounds.

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, where its chemical stability and unique properties are advantageous.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

  • (2E)-3-phenyl-N-[4-(difluoromethoxy)phenyl]prop-2-enamide
  • (2E)-3-phenyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
  • (2E)-3-phenyl-N-[4-(methoxy)phenyl]prop-2-enamide

Uniqueness: The presence of the trifluoromethoxy group distinguishes (2E)-3-phenyl-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide from its analogs. This group imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

(E)-3-phenyl-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2/c17-16(18,19)22-14-9-7-13(8-10-14)20-15(21)11-6-12-4-2-1-3-5-12/h1-11H,(H,20,21)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCNDECIMXFCCG-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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